

# In-Depth Technical Guide: BMS-986104 and its Modulation of Lymphocyte Trafficking

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BMS-986104** is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has been investigated for its role in controlling lymphocyte trafficking, a key process in immune surveillance and the pathogenesis of autoimmune diseases. As a prodrug, **BMS-986104** is phosphorylated in vivo to its active metabolite, **BMS-986104**-P, which then acts as a functional antagonist at the S1P1 receptor. This guide provides a comprehensive technical overview of **BMS-986104**, focusing on its mechanism of action, preclinical and clinical data related to lymphocyte trafficking, and detailed experimental protocols.

# Introduction: The Role of S1P1 in Lymphocyte Egress

The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, is a critical step in the immune response. This process is tightly regulated by the sphingosine-1-phosphate (S1P) gradient, which is higher in the blood and lymph than in the lymphoid tissues. Lymphocytes express S1P1 receptors, and the binding of S1P to these receptors is a crucial signal for their exit from the lymphoid organs into circulation.

Modulation of the S1P1 receptor has emerged as a therapeutic strategy for autoimmune diseases. By preventing the egress of lymphocytes, S1P1 modulators can reduce the



infiltration of these immune cells into sites of inflammation, thereby ameliorating disease pathology.

#### **Mechanism of Action of BMS-986104**

**BMS-986104** is a small molecule prodrug that, upon oral administration, is converted to its active phosphate metabolite, **BMS-986104**-P.[1] This active form is a potent agonist at the S1P1 receptor. However, its prolonged activation of the receptor leads to the internalization and degradation of S1P1, effectively rendering the lymphocytes insensitive to the endogenous S1P gradient. This functional antagonism blocks the egress of lymphocytes from lymphoid tissues, leading to a dose-dependent reduction in peripheral lymphocyte counts, a state known as lymphopenia. A key characteristic of **BMS-986104** is its "biased signaling," which differentiates it from other S1P1 modulators like fingolimod by having a potentially improved safety profile, particularly concerning cardiovascular and pulmonary effects.[1]

### **Quantitative Preclinical Data**

Preclinical studies have demonstrated the potent and selective activity of **BMS-986104**-P on the S1P1 receptor. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of BMS-986104-P

| Assay                       | Cell Line                       | Parameter | Value  |
|-----------------------------|---------------------------------|-----------|--------|
| GTPyS Binding               | CHO cells expressing human S1P1 | EC50      | 0.2 nM |
| Receptor<br>Internalization | CHO cells expressing human S1P1 | EC50      | 1.5 nM |
| % Internalization at 100 nM | ~60%                            |           |        |

Table 2: In Vivo Pharmacodynamic Effects of BMS-986104 in Mice



| Animal Model                                    | Dose (mg/kg, oral) | Time Point | % Lymphocyte<br>Reduction                 |
|-------------------------------------------------|--------------------|------------|-------------------------------------------|
| Healthy Mice                                    | 1                  | 24 hours   | ~70%                                      |
| Experimental Autoimmune Encephalomyelitis (EAE) | 0.3                | Daily      | Significant reduction in disease severity |
| T-cell Transfer Colitis                         | 1                  | Daily      | Significant reduction in disease severity |

# Clinical Data: Phase I Study in Healthy Volunteers

A Phase I, randomized, placebo-controlled, double-blind, single ascending dose study (NCT02211469) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **BMS-986104** in healthy male subjects.[2] The primary pharmacodynamic endpoint was the reduction in absolute lymphocyte count (ALC).

Table 3: Pharmacodynamic Endpoints from Phase I Study (NCT02211469)[2]

| Parameter                                                              | Description                                                  |
|------------------------------------------------------------------------|--------------------------------------------------------------|
| Primary Objective                                                      | Achieve a 50% to 70% reduction in absolute lymphocyte count. |
| Secondary Endpoints                                                    | Time to nadir of absolute lymphocyte count.                  |
| Percent reduction in absolute lymphocyte count from baseline to nadir. |                                                              |

While the full dose-escalation and corresponding lymphocyte reduction data from this trial are not publicly available in detail, the study aimed to establish a dose that achieves a significant and sustained reduction in peripheral lymphocytes.

### **Experimental Protocols**



### **GTPyS Binding Assay**

This functional assay measures the activation of G-protein coupled receptors, such as S1P1.

- Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor are prepared by homogenization and centrifugation.
- Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 0.1% BSA, pH 7.4.
- Reaction Mixture: Membranes are incubated with varying concentrations of BMS-986104-P,
   0.1 nM [35S]GTPyS, and 10 μM GDP in the assay buffer.
- Incubation: The reaction is incubated at 30°C for 60 minutes.
- Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate. The amount of bound [35S]GTPyS is quantified by scintillation counting.
- Data Analysis: The EC50 values are determined by non-linear regression analysis of the concentration-response curves.

#### **S1P1** Receptor Internalization Assay

This assay quantifies the ability of a ligand to induce the internalization of the S1P1 receptor from the cell surface.

- Cell Culture: CHO cells stably expressing a tagged human S1P1 receptor (e.g., with a fluorescent protein) are cultured in appropriate media.
- Compound Treatment: Cells are treated with varying concentrations of BMS-986104-P for a defined period (e.g., 1-4 hours) at 37°C.
- Staining and Imaging: Cell surface receptors are labeled with a specific antibody conjugated to a fluorophore. The cells are then fixed and imaged using high-content microscopy or flow cytometry.
- Quantification: The amount of receptor internalization is quantified by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence.



 Data Analysis: The EC50 and maximal percentage of internalization are calculated from the concentration-response curves.

#### In Vivo Lymphocyte Counting in Mice

This protocol is used to assess the pharmacodynamic effect of **BMS-986104** on peripheral lymphocyte counts.

- Animal Dosing: Mice (e.g., C57BL/6) are administered a single oral dose of BMS-986104 or vehicle.
- Blood Collection: At various time points post-dose (e.g., 4, 24, 48 hours), a small volume of blood is collected from the tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
- Lymphocyte Staining: The whole blood is incubated with a cocktail of fluorescently labeled antibodies specific for different lymphocyte populations (e.g., anti-CD4, anti-CD8, anti-B220).
- Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
- Flow Cytometry: The stained lymphocytes are analyzed on a flow cytometer to determine the absolute counts of different lymphocyte subsets.
- Data Analysis: The percentage reduction in lymphocyte counts is calculated relative to the vehicle-treated control group.

# Visualizations Signaling Pathway of BMS-986104





Click to download full resolution via product page

Caption: BMS-986104-P signaling pathway at the S1P1 receptor.

## **Experimental Workflow for In Vivo Lymphocyte Counting**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: BMS-986104 and its Modulation of Lymphocyte Trafficking]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8757019#bms-986104-and-lymphocyte-trafficking]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com